molecular formula C15H9ClF3NO5S B14499999 ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid CAS No. 64028-11-1

({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid

Cat. No.: B14499999
CAS No.: 64028-11-1
M. Wt: 407.7 g/mol
InChI Key: YDEMXMLEJJUZRR-UHFFFAOYSA-N
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Description

The compound ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid is a complex organic molecule known for its diverse applications in various scientific fields. This compound is characterized by the presence of chloro, trifluoromethyl, phenoxy, nitro, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protoporphyrinogen oxidase makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

64028-11-1

Molecular Formula

C15H9ClF3NO5S

Molecular Weight

407.7 g/mol

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]sulfanylacetic acid

InChI

InChI=1S/C15H9ClF3NO5S/c16-10-5-8(15(17,18)19)1-4-12(10)25-9-2-3-11(20(23)24)13(6-9)26-7-14(21)22/h1-6H,7H2,(H,21,22)

InChI Key

YDEMXMLEJJUZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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